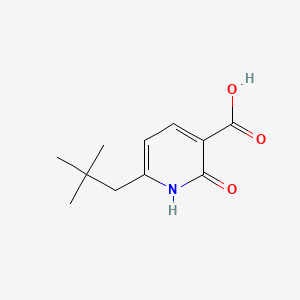
Aniflorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniflorine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Chlorine-Anion Separation : A study by Biesaga, Kwiatkowska, and Trojanowicz (1997) focused on the development of a method for the determination of chlorine anions in water using ion chromatography and capillary electrophoresis, which might be relevant to understanding the chemical properties and applications of compounds like Aniflorine in analytical chemistry (Biesaga, Kwiatkowska, & Trojanowicz, 1997).
Chlorine Gas and Sodium Chlorate Production : Karlsson and Cornell (2016) reviewed the selectivity between chlorine and oxygen evolution in chlorate and chlor-alkali production, which could be relevant to the industrial applications of chlorine-based compounds (Karlsson & Cornell, 2016).
Electrolysis in Water Disinfection : Bergmann, Rollin, and Iourtchouk (2009) conducted a study on the risks of perchlorate formation in drinking water disinfected by direct electrolysis, which might be relevant for understanding the environmental and safety aspects of chlorine-containing compounds like this compound (Bergmann, Rollin, & Iourtchouk, 2009).
Chlorine Species in Environmental Electrochemistry : A review by Malpass and Motheo (2021) presented advances in the application of active anode materials in environmental electrochemistry, which might provide insights into the electrochemical properties and environmental applications of compounds related to this compound (Malpass & Motheo, 2021).
Perchlorate Reduction and Bioremediation : Coates and Achenbach (2004) discussed the microbiology and biochemistry of microorganisms capable of reductively transforming perchlorate into chloride, which could be relevant for understanding the bioremediation potential of chlorine-containing compounds like this compound (Coates & Achenbach, 2004).
Active Chlorine Species Electrogeneration : Moura et al. (2014) investigated the evolution of chlorine-related species electrogenerated on specific anode surfaces, which might be relevant for understanding the electrochemical behavior of this compound in various applications (Moura et al., 2014).
Eigenschaften
| 29048-81-5 | |
Molekularformel |
C20H21N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1 |
InChI-Schlüssel |
HSGFCNFPJXZBFJ-HXUWFJFHSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


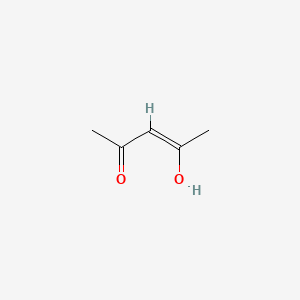
![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
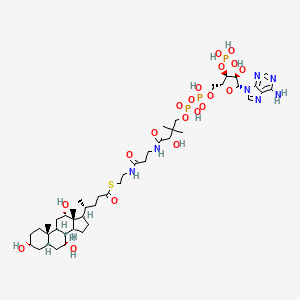
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
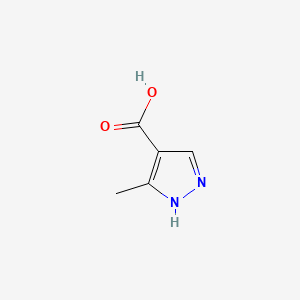
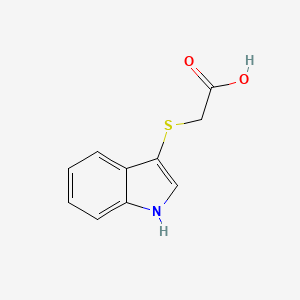

![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)

